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Compound of Interest

Compound Name:
Ethyl 2-methylpyrimidine-5-

carboxylate

Cat. No.: B1284035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methylpyrimidine-5-
carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Due to the limited availability of direct experimental data for this specific molecule, this guide

synthesizes information from closely related pyrimidine derivatives to offer insights into its

potential properties, synthesis, and biological activities.

Chemical Properties and Synthesis
Ethyl 2-methylpyrimidine-5-carboxylate is a pyrimidine derivative with an ethyl ester group at

the 5-position and a methyl group at the 2-position. The pyrimidine scaffold is a well-known

privileged structure in medicinal chemistry, appearing in numerous biologically active

compounds.

Table 1: Physicochemical Properties of Ethyl 2-methylpyrimidine-5-carboxylate
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Property Value Source

CAS Number 2134-38-5
[Generic chemical supplier

data]

Molecular Formula C₈H₁₀N₂O₂
[Generic chemical supplier

data]

Molecular Weight 166.18 g/mol
[Generic chemical supplier

data]

IUPAC Name
ethyl 2-methylpyrimidine-5-

carboxylate

[Generic chemical supplier

data]

SMILES CCOC(=O)c1cncnc1C
[Generic chemical supplier

data]

Boiling Point 240 °C
[Generic chemical supplier

data]

Synthesis
A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters

involves the condensation of an amidine salt with a propen-1-ol sodium salt.[1] This approach

is valuable as it allows for the direct synthesis of pyrimidines without substitution at the 4-

position.[1]

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[1]

This protocol describes a general method that can be adapted for the synthesis of Ethyl 2-
methylpyrimidine-5-carboxylate.

1. Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

Methyl 3,3-dimethoxypropionate is condensed with methyl formate in the presence of sodium

hydride.

The resulting sodium salt is stable at room temperature under a nitrogen atmosphere.

2. Condensation with Amidinium Salt:
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The prepared sodium salt is reacted with acetamidinium chloride (to introduce the 2-methyl

group).

The reaction typically proceeds in a suitable solvent, and the resulting pyrimidine derivative

is formed in moderate to excellent yields.

3. Work-up and Purification:

The reaction mixture is quenched and extracted with an organic solvent.

The crude product is purified using column chromatography to yield the desired ethyl 2-
methylpyrimidine-5-carboxylate.

Note: The specific reaction conditions, solvents, and purification methods would need to be

optimized for the synthesis of Ethyl 2-methylpyrimidine-5-carboxylate.

Reactants

Process Product

Amidinium Salt

Condensation

Propen-1-ol Sodium Salt

Purification Ethyl 2-methylpyrimidine-5-carboxylate

Click to download full resolution via product page

General synthesis workflow for 2-substituted pyrimidine-5-carboxylates.

Quantitative Data
Due to the lack of published spectroscopic data for Ethyl 2-methylpyrimidine-5-carboxylate,

the following table presents data for a structurally similar compound, ethyl 4-(4-chlorophenyl)-6-

methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, for illustrative purposes.[2]

Table 2: Illustrative Spectroscopic Data for a Related Pyrimidine Derivative[2]
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Data Type Peaks and Interpretation

¹H NMR (400 MHz, CDCl₃)

δ 7.48 (bs, 1H), 7.30-7.24 (m, 4H), 5.58 (bs,

1H), 5.41 (s, 1H), 4.07 (q, J=7.2 Hz, 2H), 2.35

(s, 3H), 1.16(t, J=7.2 Hz, 3H)

FTIR (cm⁻¹)
3241.7, 3113.2, 2980.8, 2930.2, 1726.8, 1703.4,

1648.9, 1468.8, 1286.7, 1220.5, 1092, 780.4

Biological Activity and Signaling Pathways
Disclaimer: The following section discusses the potential biological activities of Ethyl 2-
methylpyrimidine-5-carboxylate based on the known functions of structurally related

pyrimidine derivatives. Direct experimental evidence for the biological activity of Ethyl 2-
methylpyrimidine-5-carboxylate is not currently available in the public domain.

Pyrimidine-5-carboxylate derivatives have been investigated for a range of biological activities,

with a significant focus on their potential as kinase inhibitors in cancer therapy.[3] Key kinase

targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2) and Pim-1 kinase.[4][5]

VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is

essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 can block this process and

starve tumors of necessary nutrients.

Pim-1 kinase is a serine/threonine kinase involved in cell cycle progression, proliferation, and

apoptosis.[4] Its overexpression is linked to various cancers, making it an attractive therapeutic

target.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1284035?utm_src=pdf-body
https://www.benchchem.com/product/b1284035?utm_src=pdf-body
https://www.benchchem.com/product/b1284035?utm_src=pdf-body
https://www.benchchem.com/product/b1284035?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10363774/
https://www.benchchem.com/pdf/PIM1_IN_2_In_Vitro_Kinase_Assay_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/In_Vitro_Characterization_of_VEGFR_2_Inhibitors_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/In_Vitro_Characterization_of_VEGFR_2_Inhibitors_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/PIM1_IN_2_In_Vitro_Kinase_Assay_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factors (e.g., VEGF)

VEGFR-2

Activates

Downstream Signaling

Pim-1 Kinase

Cell Proliferation & Angiogenesis

Ethyl 2-methylpyrimidine-5-carboxylate (Hypothetical)

Inhibits Inhibits

Click to download full resolution via product page

Hypothetical signaling pathway inhibition by a pyrimidine derivative.

Experimental Protocols
The following are detailed protocols for in vitro kinase inhibition assays that can be used to

evaluate the potential activity of Ethyl 2-methylpyrimidine-5-carboxylate against VEGFR-2

and Pim-1 kinase.

VEGFR-2 Kinase Inhibition Assay[5][6]
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2

kinase domain.

Materials:

Recombinant human VEGFR-2 kinase domain

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)
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ATP

Substrate (e.g., poly(Glu, Tyr) 4:1)

Test compound (Ethyl 2-methylpyrimidine-5-carboxylate) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

96-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

Add the VEGFR-2 enzyme to the wells and incubate for 10 minutes at room temperature to

allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the reaction for 60 minutes at 30°C.

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's protocol.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.

Pim-1 Kinase Inhibition Assay[7][8]
This assay quantifies the amount of ADP produced during the Pim-1 kinase reaction.

Materials:

Recombinant Pim-1 kinase

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
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ATP

Peptide substrate

Test compound (Ethyl 2-methylpyrimidine-5-carboxylate) dissolved in DMSO

ADP-Glo™ Kinase Assay kit (Promega)

384-well plates

Procedure:

Add 1 µl of the test compound or DMSO (control) to the wells of a 384-well plate.

Add 2 µl of Pim-1 enzyme.

Add 2 µl of the substrate/ATP mix to initiate the reaction.

Incubate at room temperature for 60 minutes.

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate at room temperature for 30 minutes.

Record the luminescence using a plate reader. The signal is positively correlated with kinase

activity.

Calculate the IC₅₀ value from a dose-response curve.
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General workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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